molecular formula C21H21F6N3O B5437708 N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide

N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide

Cat. No.: B5437708
M. Wt: 445.4 g/mol
InChI Key: XIHQRLMVQXWODZ-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide is a complex organic compound with a unique structure that includes a hexafluoropropyl group, a pyridinyl group, and a piperidinyl group

Properties

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridin-3-ylpiperidin-1-yl)propan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F6N3O/c1-14-6-4-7-15(12-14)18(31)29-19(20(22,23)24,21(25,26)27)30-11-3-2-9-17(30)16-8-5-10-28-13-16/h4-8,10,12-13,17H,2-3,9,11H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHQRLMVQXWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with pyridin-3-ylpiperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups.

    Pyridinylpiperidine derivatives: Compounds with similar structural motifs.

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-3-methylbenzamide is unique due to its combination of fluorinated, pyridinyl, and piperidinyl groups, which confer specific chemical and biological properties not found in other similar compounds .

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